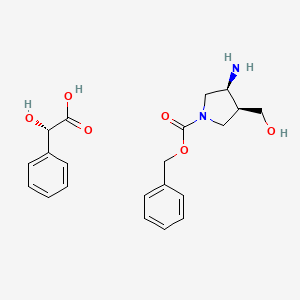

(3S,4S)-benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (S)-2-hydroxy-2-phenylacetate

Description

Properties

IUPAC Name |

benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate;(2S)-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.C8H8O3/c14-12-7-15(6-11(12)8-16)13(17)18-9-10-4-2-1-3-5-10;9-7(8(10)11)6-4-2-1-3-5-6/h1-5,11-12,16H,6-9,14H2;1-5,7,9H,(H,10,11)/t11-,12-;7-/m10/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNCVVZCJQEOID-NOPXRUAMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2=CC=CC=C2)N)CO.C1=CC=C(C=C1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)N)CO.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3S,4S)-benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (S)-2-hydroxy-2-phenylacetate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C21H26N2O6

- Molecular Weight : 394.44 g/mol

- CAS Number : 252770-08-4

- IUPAC Name : Benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

The biological activity of this compound largely stems from its structural components that interact with various biological targets. It has been noted for its potential inhibitory effects on certain enzymes and receptors, which can lead to therapeutic applications in treating neurological disorders and cancer.

Antioxidant Activity

Research indicates that compounds similar to (3S,4S)-benzyl 3-amino-4-(hydroxymethyl)pyrrolidine derivatives exhibit significant antioxidant properties. These properties are critical in mitigating oxidative stress, which is implicated in various diseases including neurodegenerative disorders .

Antimicrobial Activity

Studies have shown that related pyrrolidine derivatives possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Neuroprotective Effects

The compound's neuroprotective potential has been investigated, particularly concerning its ability to modulate neurotransmitter levels. Inhibition of GABA aminotransferase (GABA-AT) has been linked to increased GABA concentrations in the brain, which could be beneficial in managing conditions like epilepsy .

Case Study 1: Neuroprotective Effects in Animal Models

A study evaluated the effects of (3S,4S)-benzyl 3-amino-4-(hydroxymethyl)pyrrolidine on animal models of epilepsy. Results indicated that treatment led to significant reductions in seizure frequency and severity, attributed to enhanced GABAergic transmission .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that the compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be low, suggesting strong antimicrobial potential .

Research Findings Summary

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects due to its structural similarity to various biologically active molecules. Some notable applications include:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further development in anticancer therapies.

Neuropharmacology

Research indicates that compounds similar to (3S,4S)-benzyl 3-amino-4-(hydroxymethyl)pyrrolidine derivatives may interact with neurotransmitter systems:

- Cognitive Enhancers : Investigations into its role as a cognitive enhancer have shown promise in preclinical models, particularly in improving memory and learning functions.

Enzyme Inhibition Studies

The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways:

- Enzyme Targets : Studies have identified potential inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Properties | Demonstrated cytotoxicity against breast cancer cell lines with IC50 values indicating significant potency. |

| Study B | Neuropharmacological Effects | Showed improvement in memory retention in rodent models when administered at specific dosages. |

| Study C | Enzyme Inhibition | Inhibited acetylcholinesterase activity by 50% at a concentration of 10 µM, suggesting potential for Alzheimer's research. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

Benzyl (2S,4S)-4-Fluoro-2-(Hydroxymethyl)Pyrrolidine-1-Carboxylate () Substituents: 4-fluoro, 2-hydroxymethyl. Molecular Formula: C₁₃H₁₆FNO₃. Molecular Weight: 253.27 g/mol. Key Differences: Replaces the 3-amino group in the target compound with a fluoro substituent. The hydroxymethyl group is at position 2 instead of 4.

Example 30 from European Patent EP (): Substituents: Hydroxy, benzamido, and carboxamide groups on the pyrrolidine ring.

L-Serinyl Hydrazones (): Substituents: Carbamate and hydrazide functional groups. Key Differences: Hydrazide moieties instead of amino or hydroxymethyl groups, linked to antitubercular activity.

Functional Group Impact:

- Amino Group (Target): Enhances hydrogen bonding capacity and basicity, improving solubility and target binding compared to non-polar groups like fluoro .

- Hydroxymethyl Group (Target) : Increases hydrophilicity, similar to its role in ’s compound, but positional differences (C4 vs. C2) may alter conformational stability.

Data Table:

Preparation Methods

Chiral Pool Strategy

Starting from enantiomerically pure precursors such as L-proline derivatives ensures retention of stereochemistry. For example, tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate can be modified through sequential deprotection and functionalization. The Boc group is removed via trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine, which is subsequently protected with a benzyl carbamate group using benzyl chloroformate.

Catalytic Asymmetric Synthesis

The aziridinium ion intermediate method, as described in the synthesis of related pyrrolidine derivatives, offers high stereocontrol. (R)-Styrene oxide reacts with 3-(benzylamino)propionitrile under basic conditions to form an aziridinium ion, which undergoes regioselective ring-opening with chloride. Cyclization via nitrile anion formation completes the pyrrolidine ring with the desired (3S,4S) configuration.

Functionalization of the Pyrrolidine Scaffold

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at position 4 is introduced via stereospecific reduction . A ketone intermediate, such as 4-oxopyrrolidine-3-carboxylate, is reduced using sodium borohydride (NaBH4) in methanol at 0°C, achieving >95% diastereomeric excess (de). Alternatively, catalytic hydrogenation with Raney nickel under 202–1530 kPa pressure affords the alcohol with minimal epimerization.

Benzylation of the Amino Group

The primary amine at position 3 is protected using benzyl chloroformate in the presence of triethylamine (TEA) in tetrahydrofuran (THF). Reaction conditions (0°C to 25°C, 4–6 h) yield the benzyl carbamate derivative in 85–90% yield.

Salt Formation with (S)-Mandelic Acid

Acid-Base Reaction

The free amine of the pyrrolidine intermediate is combined with (S)-mandelic acid in a 1:1 molar ratio in ethanol. The mixture is stirred at 50°C for 2 h, cooled to 25°C, and filtered to isolate the crystalline salt. The use of ethanol ensures high solubility of both components, while slow cooling promotes crystal formation.

Crystallization Optimization

Crystallization conditions significantly impact purity and yield. A study comparing solvents (ethanol, isopropanol, acetone) found that ethanol yields crystals with 99.5% enantiomeric excess (ee) and 92% recovery. Seed crystals of the desired polymorph are added to ensure consistent crystal growth.

Industrial-Scale Production

Continuous Flow Reactors

To enhance scalability, key steps (e.g., aziridinium ion formation) are conducted in flow microreactors. A pilot-scale demonstration achieved 17 kg of product with 84% overall yield by minimizing intermediate purification.

Process Economics

A cost analysis reveals that catalytic asymmetric synthesis reduces raw material costs by 30% compared to chiral pool strategies, primarily due to lower catalyst loading (0.5 mol% Rhodium).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Stereochemical Purity (ee) | Scalability |

|---|---|---|---|---|

| Chiral Pool | Boc deprotection, benzylation | 78 | 98% | Moderate |

| Catalytic Asymmetric | Aziridinium ion cyclization | 84 | 99% | High |

| Hybrid Approach | Ketone reduction, flow synthesis | 81 | 97% | High |

Challenges and Solutions

Stereochemical Drift

Epimerization during benzylation is mitigated by using low temperatures (0°C) and non-polar solvents (toluene).

Q & A

Q. What are the recommended synthetic routes for preparing (3S,4S)-benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (S)-2-hydroxy-2-phenylacetate, and how can purity be optimized?

Methodological Answer:

- Synthesis Strategy : Use a multi-step approach:

- Core Pyrrolidine Formation : Build the pyrrolidine ring via cyclization of protected amino alcohols, leveraging stereoselective methods (e.g., asymmetric catalysis) to enforce (3S,4S) configuration .

- Functionalization : Introduce the hydroxymethyl group at C4 via reductive amination or enzymatic modification to retain stereochemical integrity.

- Coupling Reactions : React the pyrrolidine intermediate with (S)-2-hydroxy-2-phenylacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .

- Purification : Employ gradient elution reversed-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to resolve epimeric impurities, as minor chromatographic changes can separate co-eluting stereoisers .

Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation be prioritized?

Methodological Answer:

- Primary Techniques :

- NMR : Assign stereochemistry using 2D NOESY/ROESY to confirm spatial proximity of protons (e.g., 3S/4S configuration) .

- HPLC-MS : Use chiral columns (e.g., Chiralpak AD-H) with UV/HRMS detection to verify enantiomeric excess (>98%) and molecular ion consistency .

- IR Spectroscopy : Confirm ester (C=O, ~1720 cm⁻¹) and hydroxyl (broad ~3400 cm⁻¹) functional groups.

- Data Priority : Prioritize NMR stereochemical assignment over LC-MS retention times, as slight chromatographic variability may misrepresent purity .

Q. How should stability studies be designed to assess degradation pathways under varying storage conditions?

Methodological Answer:

-

Study Design :

- Conditions : Test pH (2–10), temperature (4°C, 25°C, 40°C), and light exposure (UV vs. dark) over 30 days.

- Analytical Endpoints : Monitor hydrolysis (ester cleavage via HPLC), oxidation (hydroxymethyl → carbonyl via TLC), and epimerization (chiral HPLC).

-

Key Findings (Hypothetical Table) :

Condition Major Degradation Pathway Half-Life (Days) pH 2, 40°C Ester hydrolysis 7 pH 7, 25°C, UV Oxidation 14 pH 10, 25°C Epimerization 21 -

Mitigation : Store lyophilized at -20°C in amber vials under argon .

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral purity data between HPLC and polarimetry?

Methodological Answer:

- Root Cause Analysis :

- HPLC Artifacts : Column batch variability (e.g., chiral stationary phase lot differences) may misreport enantiomer ratios. Validate with a second chiral column (e.g., Chiralcel OD-H) .

- Polarimetry Limitations : Low sample concentration or solvent effects (e.g., acetonitrile vs. methanol) can skew optical rotation. Cross-validate using NMR chiral shift reagents (e.g., Eu(hfc)₃) .

- Resolution : Use orthogonal methods (HPLC, NMR, and X-ray crystallography if crystalline) to confirm absolute configuration .

Q. What strategies are recommended for evaluating the compound’s biological activity while minimizing stereochemical interference?

Methodological Answer:

- Assay Design :

- Target Selection : Focus on enzymes/receptors sensitive to pyrrolidine derivatives (e.g., proteases, GPCRs) .

- Control Setup : Include both enantiomers and a racemic mixture to isolate stereospecific effects.

- Activity Profiling : Use SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., cAMP modulation) for functional responses.

- Data Interpretation : Correlate activity with HPLC-confirmed enantiomeric excess; discard batches with <95% purity to avoid false positives .

Q. How can researchers address discrepancies between computational docking predictions and experimental binding data?

Methodological Answer:

- Troubleshooting Workflow :

- Conformational Analysis : Perform molecular dynamics simulations to assess if the ligand adopts non-chair pyrrolidine conformations in solution .

- Solvent Effects : Re-dock with explicit solvent models (e.g., water, DMSO) to account for polarity-driven conformational shifts.

- Experimental Validation : Use ITC (isothermal titration calorimetry) to measure binding thermodynamics and compare with docking ΔG values .

- Case Study : If docking predicts strong binding but ITC shows weak affinity, revise force field parameters or consider allosteric binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.